For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the PIM Kinase Selectivity Profile of TP-3654
This technical guide provides a comprehensive overview of the PIM kinase selectivity profile of TP-3654 (also known as Nuvisertib). TP-3654 is an orally available, second-generation, and selective ATP-competitive inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinases, which has shown potential in preclinical models and is under investigation in clinical trials for various malignancies, particularly myelofibrosis.[1][2][3][4][5][6][7][8]
This document details the quantitative kinase inhibition data, the experimental methodologies used to determine selectivity, and the broader context of the PIM kinase signaling pathway.
Data Presentation: Kinase Selectivity Profile of TP-3654
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. TP-3654 has been profiled against a broad panel of kinases to ascertain its selectivity for the three PIM kinase isoforms (PIM1, PIM2, and PIM3).
Table 1: Inhibitory Activity of TP-3654 against PIM Kinases
| Kinase | Ki (nM) | IC50 (nM) |
| PIM1 | 5[9] | 1.8 |
| PIM2 | - | 28 |
| PIM3 | 42[9] | 12 |
Data compiled from multiple sources. The IC50 values are from a specific study and may vary based on assay conditions. The Ki values indicate a strong binding affinity, particularly for PIM1.
Table 2: Selectivity of TP-3654 against a Panel of Other Kinases
TP-3654 was tested against a panel of 340 kinases at a concentration of 1 µM, with subsequent IC50 determinations for those inhibited by more than 50%.[10] The following table summarizes the IC50 values for the most potently inhibited kinases, demonstrating a notable selectivity for PIM1.[10][11]
| Kinase | IC50 (nM) |
| PIM1 | 1.8 |
| DYRK1B | 19 |
| Mst2 | 21 |
| DYRK1A | 23 |
| PIM3 | 12 |
| PIM2 | 28 |
| HIPK2 | 41 |
| HIPK3 | 41 |
| LKB1 | 48 |
| Haspin | 57 |
| MINK1 | 63 |
| TNIK | 86 |
| MST1 | 90 |
| HIPK1 | 100 |
| DYRK2 | 110 |
| YSK4 | 120 |
| PLK4 | 140 |
| MYO3A | 150 |
| CAMKK2 | 160 |
| CAMKK1 | 240 |
| MAP4K4 | 240 |
| CLK2 | 270 |
This table highlights that TP-3654 is at least 10-fold more selective for PIM1 than for any other kinase tested in this panel.[10]
Experimental Protocols
The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of TP-3654.
In Vitro Kinase Inhibition Assays (Ki and IC50 Determination)
The inhibitory activity of TP-3654 against PIM kinases and the broader kinase panel was determined using in vitro enzymatic assays.
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Objective : To quantify the potency of TP-3654 against purified kinase enzymes.
-
General Procedure :
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Recombinant PIM1, PIM2, or PIM3 enzymes were incubated with a specific peptide substrate and ATP.
-
For Ki determination, assays were performed with varying concentrations of both TP-3654 (typically in 10-dose, three-fold serial dilutions starting from 10 µM) and ATP.[10]
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For IC50 determination, assays were conducted with a fixed concentration of ATP (at the Km for each respective kinase) and varying concentrations of TP-3654.[10]
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Kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., 33P-ATP) or a fluorescence-based method.
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The data from Ki experiments were analyzed using a Michaelis-Menten plot and a mixed inhibition equation for a global fit to determine the apparent Km and Ki values.[10] IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular PIM1 Inhibition Assay (Phospho-BAD Measurement)
To confirm that TP-3654 inhibits PIM1 activity within a cellular context, a target engagement assay measuring the phosphorylation of a known PIM substrate, BAD, was utilized.[10]
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Objective : To determine the cellular potency (EC50) of TP-3654 by measuring the inhibition of PIM1-mediated phosphorylation of BAD.
-
Experimental Workflow :
-
HEK-293 cells were co-transfected with expression vectors for both PIM1 and its substrate, BAD. A catalytically inactive PIM1 mutant (K67M) was used as a negative control.[10]
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The transfected cells were then treated with increasing concentrations of TP-3654.
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Following treatment, cell lysates were prepared.
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The level of BAD phosphorylation at serine 112 (a known PIM1 phosphorylation site) was quantified using a sensitive immunoassay, such as the SureFire assay.[11]
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The EC50 value was determined by plotting the inhibition of BAD phosphorylation against the concentration of TP-3654. In these experiments, TP-3654 demonstrated a potent PIM1-specific cellular activity with an average EC50 of 67 nM.[10][11]
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Mandatory Visualizations
PIM Kinase Signaling Pathway
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of several cellular processes that are fundamental to cancer development and progression, including cell cycle progression, apoptosis, and metabolism.[9][12][][14][15] They are often downstream of the JAK/STAT signaling pathway and can also interact with the PI3K/AKT/mTOR pathway.[12][15][16]
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of TP-3654.
Experimental Workflow for Cellular PIM1 Inhibition Assay
The following diagram illustrates the workflow for determining the cellular potency of TP-3654.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 4. mskcc.org [mskcc.org]
- 5. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 8. Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis | VJHemOnc [vjhemonc.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
